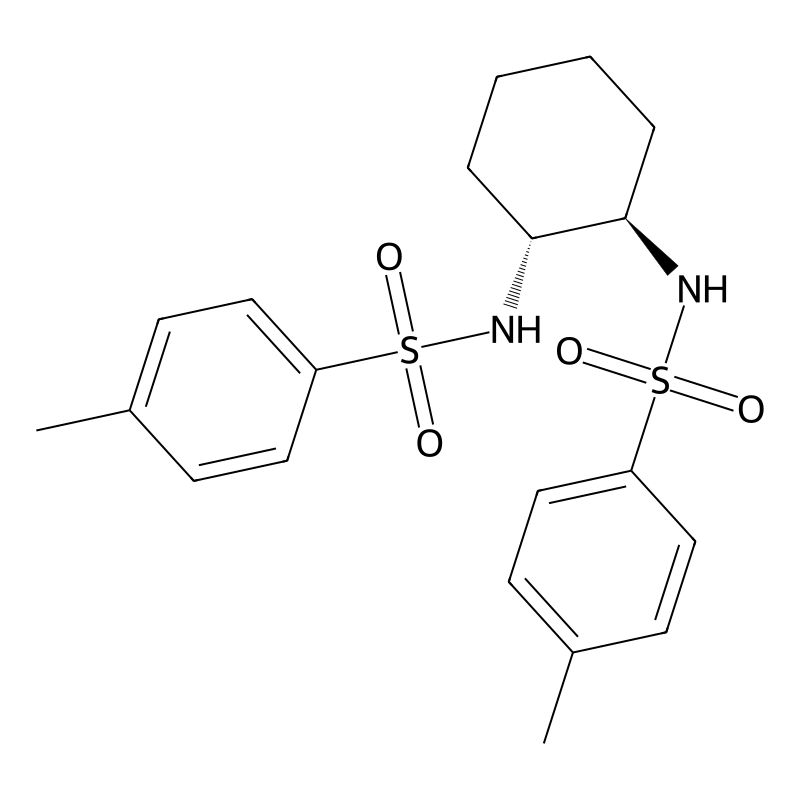

4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide is a sulfonamide compound with a complex molecular structure characterized by the presence of multiple functional groups. Its molecular formula is , and it has a molecular weight of approximately 422.6 g/mol. The compound features a sulfonamide group, which is essential in various biological applications, and is known for its role in drug development and enzyme inhibition.

There is no current information available on the mechanism of action for this specific compound.

- Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions may be performed using lithium aluminum hydride or sodium borohydride.

- Substitution: The sulfonamide groups allow for nucleophilic substitution reactions, where the nitrogen in the sulfonamide can be replaced by other nucleophiles, enhancing its versatility in synthetic chemistry .

4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide has been studied for its potential biological activities, particularly as an enzyme inhibitor. The sulfonamide moiety allows it to interact with various biological targets, potentially modulating enzymatic activity. Such interactions are crucial in therapeutic contexts, where the compound may exhibit anti-inflammatory or antimicrobial properties .

The synthesis of this compound typically involves the reaction of (1R,2R)-cyclohexane-1,2-diamine with 4-methylbenzenesulfonyl chloride under basic conditions. Common bases used include triethylamine or sodium hydroxide, which help neutralize the hydrochloric acid produced during the reaction. The process is generally conducted in organic solvents like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures. In industrial settings, continuous flow processes may be employed to enhance efficiency and yield .

The compound has a range of applications across different fields:

- Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

- Biology: Investigated for its potential as an enzyme inhibitor or modulator.

- Medicine: Explored for therapeutic potential in treating various diseases.

- Industry: Utilized in the synthesis of advanced materials and specialty chemicals .

Research into the interactions of 4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide with biological targets has revealed its capacity to form hydrogen bonds with active sites of enzymes. This interaction mechanism suggests that the compound could effectively inhibit enzyme activity by occupying essential binding sites, thus influencing metabolic pathways .

Several compounds share structural similarities with 4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Methylbenzenesulfonamide | Simpler structure; lacks cyclohexane ring | |

| N-(p-Toluenesulfonyl)glycine | Contains an amine functional group; used in peptide synthesis | |

| Sulfanilamide | Basic sulfonamide structure; historically significant as an antibiotic |

Uniqueness

The uniqueness of 4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]cyclohexyl]benzenesulfonamide lies in its complex structure that combines both a cyclohexane framework and multiple sulfonamide groups, enhancing its potential as a selective enzyme inhibitor and therapeutic agent compared to simpler sulfonamides.

XLogP3

GHS Hazard Statements

H315 (95%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant